Bienvenue dans la boutique en ligne BenchChem!

Cgp 20376

Antifilarial Onchocerca volvulus In vitro motility

CGP 20376 (proposed generic name: metobethiamide) is a benzothiazole derivative that functions as an orally active antifilarial prodrug. At physiological pH, it dissociates rapidly into its biologically active isothiocyanate precursor, CGP 20308, which is the actual effector molecule.

Molecular Formula C16H20N2O3S3
Molecular Weight 384.5 g/mol
CAS No. 81059-04-3
Cat. No. B1668482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 20376
CAS81059-04-3
SynonymsCGP 20376
CGP-20376
N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe
Molecular FormulaC16H20N2O3S3
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC
InChIInChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20)
InChIKeySGSGNVTYYAWSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 20376 (CAS 81059-04-3) Procurement Guide: Antifilarial Benzothiazole Prodrug with Dual Modulatory Effects on Eosinophil Respiratory Burst


CGP 20376 (proposed generic name: metobethiamide) [1] is a benzothiazole derivative that functions as an orally active antifilarial prodrug [2]. At physiological pH, it dissociates rapidly into its biologically active isothiocyanate precursor, CGP 20308, which is the actual effector molecule [3]. The compound exhibits dual, dose-dependent modulation of the respiratory burst in eosinophilic granulocytes and possesses antifibrillatory properties [4]. Its molecular formula is C₁₆H₂₀N₂O₃S₃ with a molar mass of 384.54 g/mol [5]. As a dithiocarbamic acid ester, CGP 20376 is devoid of intrinsic antifilarial activity, requiring conversion for efficacy—a pharmacokinetic characteristic that distinguishes it from direct-acting comparators [3].

CGP 20376 vs. Ivermectin and CGP 6140: Why Class-Wide Antifilarial Activity Does Not Guarantee Interchangeability


Despite shared antifilarial activity with ivermectin (a macrocyclic lactone) and CGP 6140 (an amoscanate derivative), CGP 20376 exhibits fundamentally different pharmacokinetic and pharmacodynamic profiles that preclude simple substitution. Unlike ivermectin, which directly paralyzes parasites, CGP 20376 is a prodrug requiring pH-dependent conversion to its active isothiocyanate form [1]. This prodrug mechanism results in distinct time-dependent activity profiles: CGP 20376 achieves irreversible microfilarial immobilization after only 1 hour of exposure at 1 μg/mL, whereas CGP 6140 requires 3 hours at 5–10 μg/mL for comparable effects [2]. Furthermore, CGP 20376 produces unique subcellular damage to the nerve ring fibers of O. volvulus, a morphological effect not observed with CGP 6140, which instead targets the glandular esophagus [3]. These mechanistic and temporal differences translate to divergent in vivo efficacy patterns, as evidenced by CGP 20376's broad-spectrum activity against all life cycle stages of Brugia malayi [4], a property not uniformly shared by its comparators.

CGP 20376 Quantitative Comparative Efficacy: Head-to-Head Data Against Ivermectin, CGP 6140, and Suramin in Filarial Models


In Vitro Microfilarial Immobilization Kinetics: CGP 20376 vs. CGP 6140 (Direct Head-to-Head Comparison)

In a direct head-to-head in vitro comparison against Onchocerca volvulus microfilariae, CGP 20376 demonstrated markedly faster and more potent irreversible immobilization than CGP 6140. At a concentration of 1 μg/mL, CGP 20376 immobilized 100% of microfilariae irreversibly after only 1 hour of exposure, whereas CGP 6140 required 3 hours at 5–10 μg/mL to achieve similar effects [1]. Under continuous 24-hour exposure conditions, CGP 20376 achieved 98–100% motility reduction at 1 μg/mL, while CGP 6140 required a 10-fold higher concentration (10 μg/mL) for equivalent efficacy [1].

Antifilarial Onchocerca volvulus In vitro motility

In Vivo Macro- and Microfilaricidal Efficacy: CGP 20376 vs. Sham Control in Brugia malayi Jird Model

In a jird (Meriones unguiculatus) model infected with Brugia malayi, CGP 20376 demonstrated comprehensive efficacy against all life cycle stages. In animals treated 153 days post-infection (established adult worm infections), CGP 20376 reduced microfilaria counts by 96% and adult worm counts by 95% relative to sham-treated controls. Notably, 4 of 6 animals in this treatment group cleared their microfilaremias and were entirely free of adult worms at necropsy 5 months post-treatment [1]. In early-stage infections treated at 3 or 24 days post-infection, drug treatment was 100% effective, completely preventing establishment of infection [1].

Brugia malayi Macrofilaricidal Microfilaricidal

Eosinophil Respiratory Burst Modulation: CGP 20376 vs. Ivermectin vs. CGP 6140 (Direct Three-Way Comparison)

In a three-way direct comparison using eosinophils from Onchocerca volvulus-infected patients, CGP 20376 and ivermectin demonstrated comparable inhibitory potency on the generation of toxic oxygen intermediates (superoxide anion and hydrogen peroxide), both requiring concentrations higher than 200 ng/mL (0.5 μM) to achieve inhibition. In contrast, CGP 6140 was significantly less potent, requiring concentrations higher than 1000 ng/mL (2.7 μM) for the same inhibitory effect [1]. Notably, unlike ivermectin and CGP 6140, CGP 20376 did not exhibit a stimulatory effect at low doses; only inhibitory effects were observed [1].

Eosinophil Respiratory burst Immunomodulation

Larval Moulting Inhibition: CGP 20376 vs. CGP 6140, CGP 20309, and CGP 21833 (Four-Compound Comparative Screen)

In a comparative screen of four Ciba Geigy antifilarial compounds against Onchocerca volvulus third-stage (L3) larvae, only CGP 20376 demonstrated clear inhibitory effects on larval development following short-term exposure. After 3 hours of exposure in serum-free medium, CGP 20376 at 1 μg/mL reduced the moulting rate from L3 to L4 to 20% of control values. The other three compounds (CGP 6140, CGP 20309, and CGP 21833) showed no significant effect under these serum-free short-exposure conditions [1]. In vivo, CGP 20376 at 25 mg/kg daily for five days inhibited moulting and killed most larvae in a diffusion chamber implantation model, whereas high doses of CGP 6140 produced only unsatisfactory effects [1].

Onchocerca volvulus Larval development Moulting inhibition

Ultrastructural Damage Profile: CGP 20376 vs. CGP 6140 in Onchocerca volvulus Larvae

Electron microscopic examination following in vitro exposure to clinically relevant plasma-level concentrations revealed compound-specific ultrastructural damage patterns in O. volvulus microfilariae and L3 larvae. CGP 20376 produced severe damage specifically to the fibers of the nerve ring, a critical neuroanatomical structure, while CGP 6140 caused degenerative alterations of the glandular esophagus and loosening of the cuticular lining [1]. Both compounds induced myelin figures, vacuolization, and cytoplasmic disintegration in muscle cells, and mitochondrial and hypodermal tissue changes in L3 larvae, but the nerve ring damage was unique to CGP 20376 [1].

Electron microscopy Mechanism of action Nerve damage

Optimal Procurement and Experimental Use Cases for CGP 20376 Based on Quantitative Differentiation Evidence


In Vitro Antifilarial Screening Requiring Rapid, Irreversible Microfilarial Immobilization

CGP 20376 is the compound of choice for in vitro assays where rapid onset of irreversible microfilarial immobilization is critical. Its ability to achieve 100% immobilization of O. volvulus microfilariae after only 1 hour of exposure at 1 μg/mL [1] makes it uniquely suited for short-term pulse-exposure experimental designs, where compounds like CGP 6140 fail to produce significant immobilization under identical conditions [1].

Preclinical Macrofilaricidal Efficacy Studies in Brugia malayi Rodent Models

For researchers investigating adulticidal (macrofilaricidal) activity against lymphatic filarial parasites, CGP 20376 offers validated, quantifiable efficacy in the Brugia malayi jird model. At a single oral dose of 20–100 mg/kg, it achieves complete micro- and macrofilaricidal activity [2], including 95% adult worm reduction in established infections [3]. This contrasts with agents like ivermectin that primarily exhibit microfilaricidal activity without consistent adulticidal effects.

Eosinophil Immunomodulation Studies Requiring Absence of Low-Dose Stimulatory Effects

CGP 20376 is the preferred tool compound for studies examining eosinophil respiratory burst modulation where confounding low-dose immunostimulatory effects must be avoided. Unlike ivermectin (20–40 ng/mL) and CGP 6140 (40–100 ng/mL), which both stimulate toxic oxygen intermediate production at low concentrations, CGP 20376 exhibits only inhibitory activity, with a threshold of >200 ng/mL [4]. This binary inhibitory profile reduces experimental variability and simplifies dose-response interpretation.

Larval Development and Moulting Assays in Serum-Free or Low-Serum Conditions

For in vitro assays examining O. volvulus L3 to L4 larval development under serum-free or reduced-serum conditions, CGP 20376 is uniquely validated among the Ciba Geigy antifilarial series. After only 3 hours of serum-free exposure, CGP 20376 at 1 μg/mL reduces moulting rates to 20% of control values, whereas CGP 6140, CGP 20309, and CGP 21833 show no significant effect under identical conditions [5]. This property makes CGP 20376 the compound of choice for experiments where serum components may confound drug activity assessment.

Quote Request

Request a Quote for Cgp 20376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.